molecular formula C20H17FN2O B12902674 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-84-8

5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12902674
CAS No.: 918645-84-8
M. Wt: 320.4 g/mol
InChI Key: FLDHJIZGGUVDOD-UHFFFAOYSA-N
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Description

5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 3rd position, and a dihydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with diketones, followed by cyclization and fluorination steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced catalytic systems to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Shares the fluorine substitution but lacks the dihydro and dimethyl groups.

    3,3-Dimethylquinoline: Contains the dimethyl groups but lacks the fluorine atom.

    3,4-Dihydroquinoline: Features the dihydro structure but lacks the fluorine and dimethyl groups.

Uniqueness

5-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to the combination of fluorine, dimethyl, and dihydroquinoline structures. This unique combination imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Properties

918645-84-8

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

5-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C20H17FN2O/c1-20(2)11-15-16(21)7-5-9-18(15)23(19(20)24)14-10-13-6-3-4-8-17(13)22-12-14/h3-10,12H,11H2,1-2H3

InChI Key

FLDHJIZGGUVDOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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